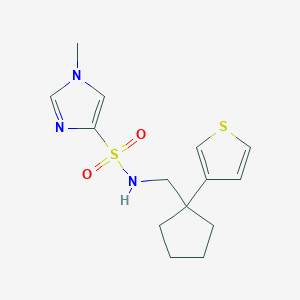![molecular formula C18H18N6O B2515809 N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-3-(4-氰基苯基)丙酰胺 CAS No. 2034524-48-4](/img/structure/B2515809.png)
N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-3-(4-氰基苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide" is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine family, which is known for its biological significance. The core structure of this family, the 1,2,4-triazolo[1,5-a]pyrimidine skeleton, is a fused heterocyclic system that has been the subject of various synthetic efforts due to its potential pharmacological activities.
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines can be achieved through different methods. One approach involves the intramolecular annulation of N-(pyridin-2-yl)benzimidamides mediated by phenyliodine bis(trifluoroacetate), which allows for a metal-free oxidative N-N bond formation, resulting in high yields and short reaction times . Another method includes the cyclization of thiosemicarbazide derivatives in the presence of nickel(II) nitrate to form compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, which further demonstrates the versatility of synthetic routes for this class of compounds .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidine derivatives is characterized by the presence of hydrogen bonding and π-stacking interactions, which contribute to the stability of their crystal structures. For instance, the N-(4-chlorophenyl)-5,7-dimethyl derivative forms inversion dimers through N—H⋯N hydrogen bonds, and these dimers are arranged into layers by π-stacking interactions . These structural features are crucial for the biological activity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including heterocyclization and cyclocondensation, to yield a diverse range of compounds. For example, the reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with isothiocyanates followed by displacement with hydrazine and cyclocondensation with orthoesters leads to the formation of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives . These reactions are indicative of the reactivity and functional group tolerance of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The presence of various substituents, such as thiophene rings or halogens, can affect the compound's solubility, melting point, and stability. The crystal structure and intermolecular interactions also play a significant role in determining the compound's physical state and reactivity. Although the specific physical and chemical properties of "N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide" are not detailed in the provided papers, the general trends observed in related compounds can provide insights into its expected properties .
科学研究应用
抗菌活性
1,2,4-三唑衍生物,包括与其他药效团的杂交体,已证明对多种细菌菌株具有有效的抗菌活性,包括耐药菌株。这些化合物通过抑制细菌 DNA 复制和维持至关重要的 DNA 促旋酶和拓扑异构酶 IV 等机制起作用,从而为开发新的抗菌剂提供了一条潜在途径 (Li & Zhang, 2021).
抗癌潜力
1,2,3-三唑杂交体已被确认为有希望的抗癌剂。1,2,3-三唑与其他抗癌药效团的杂交产生了对各种癌症类型具有有效活性的化合物。这些杂交体通过多种机制发挥其抗癌作用,包括靶向对癌细胞存活和增殖至关重要的特定酶或通路。对这些杂交体的构效关系研究对于理解其作用机制和优化其抗癌活性至关重要 (Xu, Zhao, & Liu, 2019).
酶抑制
三唑衍生物已被探索为各种酶的抑制剂,这些酶是不同疾病的治疗靶点。例如,嘧啶生物合成途径中的酶二氢乳清酸脱氢酶 (DHODH) 已被靶向用于抗疟疾药物开发。基于三唑并嘧啶的恶性疟原虫 DHODH 抑制剂显示出有效的活性,突出了三唑衍生物在开发新的疟疾治疗方法中的潜力 (Phillips & Rathod, 2010).
光学传感器和生物应用
嘧啶衍生物,包括含有三唑单元的衍生物,由于其形成配位键和氢键的能力,已被用作精美的传感材料,使其适用于用作传感探针。它们的应用范围从光学传感器到各种生物和医学应用,展示了这些化合物在科学研究中的多功能性 (Jindal & Kaur, 2021).
属性
IUPAC Name |
3-(4-cyanophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c19-10-15-5-3-14(4-6-15)7-8-17(25)20-9-1-2-16-11-21-18-22-13-23-24(18)12-16/h3-6,11-13H,1-2,7-9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWGQCXJRNAYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

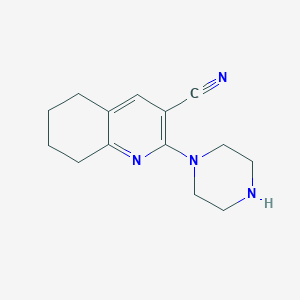
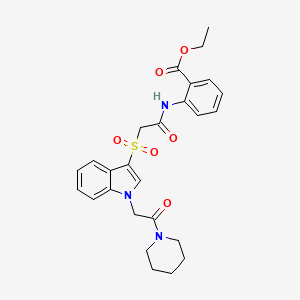
![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2515732.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)
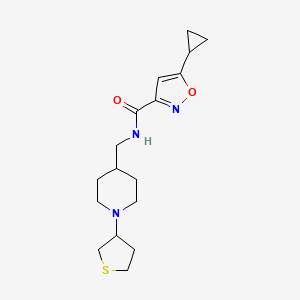
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)
![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)
![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)

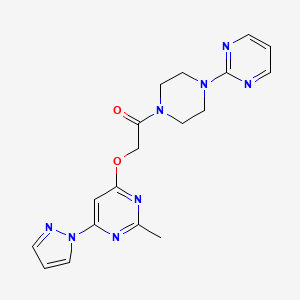
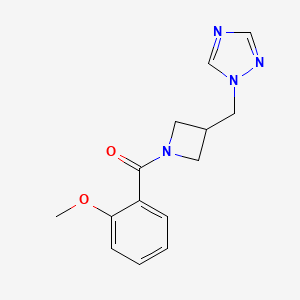
![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)
